N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopropane ring attached to a pyridine ring, further substituted with a piperazine moiety. The molecular formula of this compound is C14H20N4O, and it has a molecular weight of 260.33 g/mol .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
It’s known that similar compounds bind to their target proteins through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can alter the conformation of the target protein, potentially inhibiting its function .
Biochemical Pathways
Tyrosine kinase inhibitors, like similar compounds, can affect multiple pathways involved in cell growth and apoptosis .
Result of Action
Inhibition of tyrosine kinases can lead to the suppression of cell growth and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. One common synthetic route includes the following steps:
Preparation of 3-bromopyridine: This can be achieved through the bromination of pyridine using bromine in the presence of a catalyst.
Formation of 3-(4-methylpiperazin-1-yl)pyridine: This involves the nucleophilic substitution of 3-bromopyridine with 4-methylpiperazine.
Cyclopropanecarboxylation: The final step involves the reaction of 3-(4-methylpiperazin-1-yl)pyridine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine or piperazine derivatives.
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares structural similarities with N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide, particularly in the piperazine and pyridine moieties.
N-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)benzamide: Another structurally related compound with potential therapeutic applications.
Uniqueness
This compound is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature may contribute to its stability and specificity in binding to molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-17-7-9-18(10-8-17)13-12(3-2-6-15-13)16-14(19)11-4-5-11/h2-3,6,11H,4-5,7-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJDMMHCNPWSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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